molecular formula C11H16O3 B14757945 (2-Isopropoxy-3-methoxyphenyl)methanol

(2-Isopropoxy-3-methoxyphenyl)methanol

Cat. No.: B14757945
M. Wt: 196.24 g/mol
InChI Key: MJFRNBJTPAWFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropoxy-3-methoxyphenyl)methanol: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, along with a methanol group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-3-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: (2-Isopropoxy-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K2CO3)

Major Products Formed:

Scientific Research Applications

Chemistry: (2-Isopropoxy-3-methoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used as a reagent for studying enzyme-catalyzed reactions and metabolic pathways. It can also be employed in the development of bioactive molecules and drug candidates .

Medicine: Its unique chemical structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Isopropoxy-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

  • (2-Methoxyphenyl)methanol
  • (4-Isopropoxy-3-methoxyphenyl)methanol
  • (2-Isopropoxyphenyl)methanol

Comparison: (2-Isopropoxy-3-methoxyphenyl)methanol is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(3-methoxy-2-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H16O3/c1-8(2)14-11-9(7-12)5-4-6-10(11)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

MJFRNBJTPAWFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.